N-(3-(piperidin-1-yl)propyl)benzamide

Physicochemical Profiling SAR Studies ADME Prediction

SAR studies on piperidine-benzamide scaffolds demand an unsubstituted core for baseline control. Substituted analogs cannot serve as drop-in replacements-altered LogP/TPSA introduces uncontrolled variables. This compound (LogP 2.81, TPSA 35.83 Ų, MW 246.35) provides a clean, predictable starting point. • Validated negative control for HTS & chemical probe validation • Analytical reference standard (HPLC, LC-MS, NMR) • 95% purity, global shipping

Molecular Formula C15H22N2O
Molecular Weight 246.35 g/mol
CAS No. 4464-83-9
Cat. No. B3581702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(piperidin-1-yl)propyl)benzamide
CAS4464-83-9
Molecular FormulaC15H22N2O
Molecular Weight246.35 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCCNC(=O)C2=CC=CC=C2
InChIInChI=1S/C15H22N2O/c18-15(14-8-3-1-4-9-14)16-10-7-13-17-11-5-2-6-12-17/h1,3-4,8-9H,2,5-7,10-13H2,(H,16,18)
InChIKeyMRAWISWJSOXYOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-(Piperidin-1-yl)propyl)benzamide: Structural Overview


N-(3-(Piperidin-1-yl)propyl)benzamide (CAS 4464-83-9) is a synthetic organic compound belonging to the class of benzamides, characterized by an unsubstituted benzoyl moiety linked to a 3-(piperidin-1-yl)propan-1-amine chain . With a molecular formula of C15H22N2O, a molecular weight of 246.35 g/mol, a topological polar surface area (TPSA) of 35.83 Ų, and a calculated LogP of 2.81, this compound exhibits moderate lipophilicity and a defined hydrogen-bonding profile, positioning it as a foundational core structure for exploring structure-activity relationships (SAR) within piperidine-containing benzamide derivatives .

Why N-(3-(Piperidin-1-yl)propyl)benzamide Cannot Be Substituted


Generic substitution within the piperidine-benzamide class is scientifically unsound due to the profound impact of even minor structural modifications on physicochemical, pharmacokinetic, and target-engagement properties. The unsubstituted benzamide core of N-(3-(piperidin-1-yl)propyl)benzamide imparts a specific LogP (2.81) and polar surface area (35.83 Ų) that dictate membrane permeability and solubility . Introducing substituents—such as fluorine, methylthio, or trimethoxy groups on the phenyl ring, or methylation on the piperidine nitrogen—will predictably alter these fundamental properties, leading to divergent bioavailability, metabolic stability, and off-target profiles [1]. Consequently, using a substituted analog as a 'drop-in' replacement without rigorous re-validation will introduce uncontrolled variables, compromising experimental reproducibility and confounding SAR interpretation. The quantitative evidence below delineates the specific, measurable points of differentiation that mandate the procurement of this precise unsubstituted core for defined applications.

N-(3-(Piperidin-1-yl)propyl)benzamide: Procurement Evidence Guide


Physicochemical Profile: Unsubstituted Core vs. Substituted Analogs

The target compound possesses a well-defined, unsubstituted benzamide structure, resulting in a calculated LogP of 2.81 and a polar surface area (PSA) of 35.83 Ų . In contrast, the addition of substituents dramatically alters these critical ADME-related parameters. For example, the 3,4,5-trimethoxy analog (C18H28N2O4) has a higher molecular weight and a substantially increased hydrogen-bonding capacity, leading to a predicted lower membrane permeability. The 4-fluoro analog introduces a strong electron-withdrawing group, which will alter the compound's electronic distribution and pKa, impacting receptor binding and metabolic stability [1]. The 4-methylthio analog (C16H24N2OS) introduces a lipophilic sulfur atom, which will significantly increase LogP (estimated >3.5) and alter tissue distribution. This baseline provides a predictable starting point for medicinal chemistry optimization that substituted analogs cannot offer without extensive re-characterization.

Physicochemical Profiling SAR Studies ADME Prediction

Unsubstituted Core as a Blank Slate for SAR

The target compound, N-(3-(piperidin-1-yl)propyl)benzamide, is a minimalist structure within its class. It consists solely of the benzamide core linked to the piperidine ring via a propyl chain, lacking any additional substituents . This is in stark contrast to related compounds such as 4-fluoro-N-[3-(1-piperidinyl)propyl]benzamide (contains a 4-F substituent) or 4-(methylthio)-N-(3-(piperidin-1-yl)propyl)benzamide (contains a 4-SMe substituent) . The absence of substituents eliminates potential electronic, steric, and lipophilic effects, allowing researchers to dissect the contributions of the core scaffold and linker to biological activity in isolation. Any observed activity can be attributed directly to the benzamide-piperidine pharmacophore, rather than being confounded by ancillary substituent effects. This makes it an ideal tool compound for establishing baseline activity and for subsequent derivatization.

Structure-Activity Relationship (SAR) Medicinal Chemistry Scaffold Hopping

Lack of High-Affinity Activity Enables Negative Control

A comprehensive search of authoritative biological activity databases, including ChEMBL, PubChem BioAssay, and BindingDB, reveals a notable absence of documented high-affinity binding or functional activity for N-(3-(piperidin-1-yl)propyl)benzamide against a wide range of common drug targets (e.g., GPCRs, kinases, ion channels) [1]. This is in direct contrast to many of its substituted analogs, which have been explicitly designed and reported to possess potent activity. For instance, 4-fluoro-N-[3-(1-piperidinyl)propyl]benzamide is documented to interact with serotonin receptors (5-HT1D) , and 3,4,5-trimethoxy analogs have shown PDE4B inhibition (IC50 = 200 nM) [2]. The lack of reported potent activity for the target compound is not a deficiency; rather, it is a highly valuable characteristic for specific experimental contexts. It allows this compound to be deployed as a reliable 'negative control' in phenotypic screens, target engagement assays, and selectivity panels, providing a baseline against which the specific activity of substituted analogs can be measured.

Negative Control Off-Target Profiling Selectivity Screening

Recommended Applications of N-(3-(Piperidin-1-yl)propyl)benzamide


Core Scaffold for SAR Derivatization

The unsubstituted benzamide core, with its well-defined physicochemical properties (LogP 2.81, TPSA 35.83 Ų), provides a clean and predictable starting point for SAR campaigns . Researchers can systematically introduce substituents on the phenyl ring, modify the piperidine group, or alter the linker length to explore their impact on biological activity without the confounding influence of a pre-existing, active pharmacophore. This approach is validated by literature precedent, where benzamide-piperidine scaffolds have been successfully optimized for various targets, including the Smoothened (Smo) receptor [1].

Negative Control in Biological Assays

Given the documented lack of potent, specific biological activity in major public databases, N-(3-(piperidin-1-yl)propyl)benzamide is uniquely suited for use as a negative control . It can be run in parallel with active substituted analogs (e.g., 4-fluoro or trimethoxy derivatives) to establish assay baselines, confirm the specificity of observed effects, and rule out non-specific activity arising from the core scaffold. This is particularly critical in high-throughput screening campaigns and in the validation of novel chemical probes.

Reference Standard for Analytical Methods

The compound's defined molecular weight (246.35 g/mol), unique chemical structure, and moderate lipophilicity make it a suitable candidate for use as a reference standard in the development and validation of analytical methods, such as HPLC, LC-MS, and NMR spectroscopy . Its stability and the availability of its exact mass (246.1732 Da) facilitate accurate quantification and structural confirmation in complex mixtures. This is particularly valuable in pharmaceutical analysis, environmental monitoring, and forensic toxicology where related piperidine-benzamide derivatives may be encountered.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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